

An In-depth Technical Guide to the Physical and Chemical Properties of Isodecanol

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Compound of Interest

Compound Name: *Isodecanol*

Cat. No.: *B128192*

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Introduction

Isodecanol (CAS No: 25339-17-7), a branched-chain primary alcohol, is a colorless liquid with a mild alcoholic odor.^[1] It is a complex mixture of isomers, primarily methyl-branched nonanols, produced through the oxo process. This guide provides a comprehensive overview of the critical physical and chemical properties of **isodecanol**, complete with detailed experimental protocols for their determination. The data presented is intended to support research, development, and safety assessments in various scientific and industrial applications.

Physical Properties of Isodecanol

The physical characteristics of **isodecanol** are summarized in the table below. These properties are essential for handling, storage, and process design.

Table 1: Physical Properties of **Isodecanol**

Property	Value	Units	Reference(s)
Appearance	Colorless, slightly viscous liquid	-	[1]
Odor	Mild, weak alcoholic	-	[1]
Molecular Formula	C ₁₀ H ₂₂ O	-	
Molecular Weight	158.28	g/mol	
Boiling Point/Range	215 - 225	°C at 760 mmHg	
Melting/Freezing Point	-60	°C	
Flash Point (Closed Cup)	95 - 99	°C	[2]
Auto-ignition Temperature	280	°C	[2]
Density	0.838	g/mL at 20°C	
Vapor Density	5.5 (Air = 1)	-	[1]
Vapor Pressure	0.02	mmHg at 20°C	[1]
Water Solubility	Insoluble	-	[1]
Refractive Index	1.440	n ₂₀ /D	

Chemical Properties and Reactivity

Isodecanol exhibits reactivity typical of a primary alcohol. Its chemical behavior is crucial for understanding its potential applications in synthesis and its incompatibilities.

Table 2: Chemical Properties and Reactivity of **Isodecanol**

Property	Description	Reference(s)
Reactivity	Reacts with strong oxidants.	[2]
Chemical Stability	Stable under normal conditions.	
Possibility of Hazardous Reactions	Combustible when exposed to heat or flame. Can react violently with strong oxidizing agents, acetyl bromide, and mixtures of concentrated sulfuric acid and hydrogen peroxide. Attacks plastics.	[2]
Conditions to Avoid	Heat, flames, and sparks.	
Incompatible Materials	Strong oxidizing agents, acids, and acid chlorides.	
Hazardous Decomposition Products	Upon heating to decomposition, it may emit acrid smoke and irritating fumes.	

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical and chemical properties of **isodecanol**.

Determination of Boiling Range (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[3][4][5][6]

Apparatus:

- Distillation flask (e.g., 200 mL)
- Condenser

- Graduated receiving cylinder (100 mL)
- Calibrated thermometer or temperature probe
- Heating mantle or other suitable heat source
- Boiling chips

Procedure:

- Measure 100 mL of the **isodecanol** sample into the distillation flask and add a few boiling chips.[\[7\]](#)
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, just below the side arm of the flask.[\[7\]](#)
- Apply heat to the flask to achieve a distillation rate of 4-5 mL per minute.[\[3\]](#)
- Record the temperature at which the first drop of distillate falls into the receiving cylinder as the Initial Boiling Point (IBP).[\[3\]](#)
- Continue the distillation and record the temperature at regular volume intervals of the collected distillate (e.g., every 10 mL).
- The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the Final Boiling Point (FBP) or Dry Point.[\[3\]](#)
- Correct the observed temperatures for barometric pressure if it deviates from 760 mmHg.

Determination of Density using a Pycnometer (Based on OECD 109)

This protocol outlines the determination of the density of a liquid using a calibrated pycnometer.
[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Pycnometer (e.g., 25 or 50 mL) with a stoppered thermometer

- Analytical balance (accurate to ± 0.1 mg)
- Constant temperature water bath
- Cleaning solvents (e.g., acetone, distilled water)

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer (m_{pyc}).
- Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh the water-filled pycnometer (m_{water}).
- Empty and thoroughly dry the pycnometer.
- Fill the pycnometer with **isodecanol** and allow it to equilibrate in the constant temperature bath.
- Dry the outside and weigh the **isodecanol**-filled pycnometer (m_{iso}).
- The density of **isodecanol** (ρ_{iso}) at the test temperature is calculated using the formula:
$$\rho_{\text{iso}} = [(m_{\text{iso}} - m_{\text{pyc}}) / (m_{\text{water}} - m_{\text{pyc}})] * \rho_{\text{water}}$$
 where ρ_{water} is the known density of water at the test temperature.[\[11\]](#)

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for determining the water solubility of substances with solubilities greater than 10^{-2} g/L.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Apparatus:

- Glass flasks with stoppers

- Constant temperature shaker or magnetic stirrer
- Centrifuge or filtration apparatus
- Analytical method for quantification (e.g., Gas Chromatography)

Procedure:

- An excess amount of **isodecanol** is added to a known volume of distilled water in a glass flask.
- The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).[2]
- After equilibration, the mixture is allowed to stand to allow for phase separation.
- A sample of the aqueous phase is carefully removed, ensuring no undissolved **isodecanol** is included. This may require centrifugation or filtration.
- The concentration of **isodecanol** in the aqueous sample is determined using a suitable and validated analytical method.
- The procedure is repeated to ensure the measured concentration is at equilibrium.

Chemical Synthesis: Fischer Esterification to Isodecyl Acetate

This protocol describes the synthesis of an ester from **isodecanol** and a carboxylic acid.[16][17][18][19][20]

Materials:

- **Isodecanol**
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)

- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable extraction solvent)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine **isodecanol** and a molar excess of glacial acetic acid (e.g., 1.5-2 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol weight) while cooling the flask in an ice bath.
- Add boiling chips and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC or GC.
- After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.^[16]
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude isodecyl acetate can be purified by fractional distillation under reduced pressure.

Chemical Synthesis: Oxidation to Isodecanal

This protocol outlines the oxidation of **isodecanol** to its corresponding aldehyde using Pyridinium Chlorochromate (PCC).^{[21][22][23][24][25]}

Materials:

- **Isodecanol**

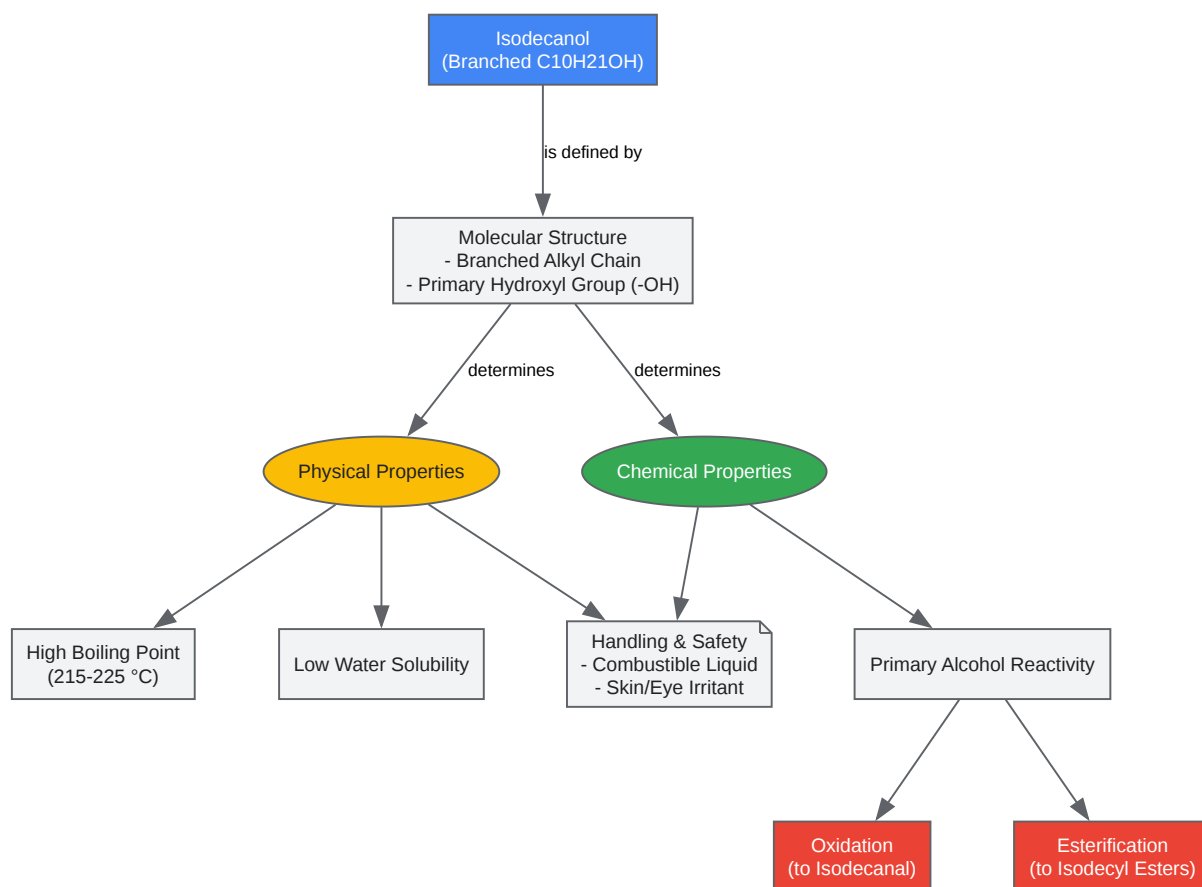
- Pyridinium Chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Celite or silica gel
- Diethyl ether
- Round-bottom flask, magnetic stirrer

Procedure:

- In a dry round-bottom flask under an inert atmosphere, suspend PCC (approximately 1.5 equivalents) in anhydrous DCM.
- Add powdered Celite or silica gel to the suspension.
- In a separate flask, dissolve **isodecanol** (1 equivalent) in anhydrous DCM.
- Slowly add the **isodecanol** solution to the stirred PCC suspension at room temperature. The mixture will turn dark and may warm slightly.
- Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.[\[21\]](#)
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
- Wash the filter cake thoroughly with diethyl ether.
- Combine the filtrates and remove the solvent by rotary evaporation to yield the crude isodecanal, which can be further purified by distillation or chromatography.

Logical Relationships of Isodecanol Properties

The following diagram illustrates the key relationships between the structure of **isodecanol** and its physical and chemical properties.



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Caption: Key properties of **isodecanol** stem from its molecular structure.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of **isodecanol**, underpinned by established experimental methodologies. The data and protocols presented are intended to be a valuable resource for scientists and researchers, facilitating the safe and effective use of **isodecanol** in a variety of applications, from chemical synthesis to

product formulation. A thorough understanding of these properties is paramount for innovation and ensuring safety in the laboratory and industrial settings.

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